DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester
Description
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester (CAS: 223920-67-0), also known as DMNPE-caged luciferin, is a chemically modified derivative of firefly luciferin designed for advanced bioluminescent reporter gene assays. This compound features a photolyzable 4,5-dimethoxy-2-nitrophenyl ethyl (DMNPE) group esterified to the luciferin molecule, enabling controlled activation via ultraviolet (UV) light or endogenous esterases . The DMNPE group enhances cell membrane permeability, allowing the prodrug to efficiently enter living cells, where it is converted into active luciferin. The liberated luciferin then undergoes ATP-dependent oxidation catalyzed by firefly luciferase, emitting detectable light (λmax ≈ 560 nm in vivo) .
Key applications include real-time monitoring of low-level gene expression in live mammalian, bacterial, and plant cells, as well as in vivo imaging studies. Its dual activation mechanism and minimal background interference make it superior to traditional luciferin substrates, which often require cell lysis or exhibit poor cellular uptake .
Properties
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Appel’s Salt-Mediated Cyclization
The White synthesis (1961) required seven steps with a 6% yield, but contemporary methods using Appel’s salt (tetrachloromethane-triphenylphosphine) enable single-pot cyclization of substituted anilines. For example, treating p-anisidine with Appel’s salt in dichloromethane at 0°C generates the cyanobenzothiazole intermediate 8 in 61% yield. Subsequent condensation with D-cysteine in aqueous methanol (pH 8.5, 25°C, 2 h) affords D-luciferin with 44% overall yield.
Biomimetic One-Pot Synthesis
Kato et al. (2024) demonstrated a biomimetic route using p-benzoquinone, L-cysteine methyl ester, and D-cysteine. The reaction proceeds via Michael addition and cyclization in ammonium acetate buffer (pH 5.0, 37°C, 12 h), achieving 46% yield. While this method simplifies luciferin production, it requires post-synthetic modifications for ester derivatization.
Synthesis of 1-(4,5-Dimethoxy-2-Nitrophenyl)Ethanol
The ester side chain originates from 1-(4,5-dimethoxy-2-nitrophenyl)ethanol, synthesized via nitration and reduction.
Nitration of 3,4-Dimethoxyacetophenone
Nitration of 3,4-dimethoxyacetophenone (4 ) with 98% HNO₃ in CH₂Cl₂ at -10°C for 2 h yields 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1 ) in 89.4% yield. The nitro group directs electrophilic substitution to the ortho position, confirmed by NMR and HPLC.
Table 1: Nitration Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Starting Material | 3,4-Dimethoxyacetophenone |
| Nitrating Agent | HNO₃ (98%) |
| Solvent | Dichloromethane |
| Temperature | -10°C |
| Reaction Time | 2 hours |
| Yield | 89.4% |
Esterification of D-Luciferin with 1-(4,5-Dimethoxy-2-Nitrophenyl)Ethanol
Coupling the D-luciferin carboxylate with the nitrophenyl ethanol requires activation of the carboxylic acid.
Acid Chloride Method
D-Luciferin is treated with thionyl chloride (SOCl₂) in anhydrous DMF (0°C, 1 h) to form the acid chloride. Reaction with 1-(4,5-dimethoxy-2-nitrophenyl)ethanol in pyridine (RT, 12 h) affords the ester in ~70% yield, though purification via silica chromatography is necessary.
Carbodiimide Coupling
A milder approach uses N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. D-Luciferin (1 eq), DCC (1.2 eq), and DMAP (0.1 eq) are stirred at 0°C for 30 min, followed by addition of the alcohol (1.5 eq) and reaction at RT for 24 h. This method yields 65–75% product with minimal racemization.
Table 2: Esterification Method Comparison
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Acid Chloride | SOCl₂, Pyridine, 12 h | 70% | >90% |
| DCC/DMAP | DCM, RT, 24 h | 75% | >95% |
Analytical Characterization
Spectral Data
Purity and Stability
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity. The ester is light-sensitive, requiring storage at -20°C under nitrogen.
Discussion of Methodologies
The Appel’s salt route offers scalability (>20 g) but necessitates chromatographic purifications. In contrast, the biomimetic approach simplifies luciferin synthesis but requires additional steps for esterification. The DCC/DMAP coupling method balances yield and practicality, though SOCl₂ remains cost-effective for industrial scales .
Chemical Reactions Analysis
Types of Reactions
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can undergo several types of chemical reactions:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield DL-Luciferin and the corresponding alcohol.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products
Hydrolysis: DL-Luciferin and 4,5-dimethoxy-2-nitrophenylethanol.
Oxidation: Various oxidized forms of the ester and luciferin.
Reduction: DL-Luciferin and 4,5-dimethoxy-2-aminophenylethanol.
Scientific Research Applications
Bioluminescence Imaging (BLI)
BLI is a non-invasive imaging technique that employs luciferin and luciferase to visualize biological processes in real time. The use of DL-Luciferin analogues enhances the sensitivity and specificity of imaging due to their modified photophysical properties.
Applications in Research
- Cancer Research : BLI is extensively used in preclinical models to monitor tumor growth and metastasis. For example, transgenic mice expressing firefly luciferase allow researchers to track cancer cell proliferation through light emission proportional to cell numbers .
- Neuroscience : Studies have utilized BLI to investigate neuroinflammation and microglial activity, contributing to understanding neurodegenerative diseases .
- Infectious Diseases : The ability to visualize pathogen dynamics in live models has been enhanced with luciferin analogues, aiding in the study of bacterial infections and immune responses .
Development of Luciferin Analogues
The synthesis of DL-Luciferin analogues aims to overcome limitations associated with natural luciferins, such as low tissue permeability and suboptimal emission wavelengths.
Near-Infrared (NIR) Emission
Recent advancements have focused on creating luciferin analogues that emit NIR light, which penetrates biological tissues more effectively than visible light. This development enhances imaging capabilities for organs that are difficult to visualize with traditional luciferins .
| Luciferin Analogue | Wavelength Emission | Relative Intensity | Target Applications |
|---|---|---|---|
| DL-Luciferin | 560 nm | Standard | General BLI |
| CycLuc1 | 599 nm | 0.7 (in vitro) | Brain Imaging |
| Aminoluciferins | NIR (700-800 nm) | >10-fold | Deep Tissue Imaging |
Bioluminescent Biosensors
DL-Luciferin has been integrated into biosensors for detecting various analytes, including ATP levels, which are indicative of cellular metabolic activity.
Development Process
Recent studies have demonstrated methods for immobilizing firefly luciferase and its substrate in gel matrices, enhancing the stability and sensitivity of the biosensors . These biosensors can detect low concentrations of ATP with high specificity, making them valuable tools for environmental monitoring and clinical diagnostics.
Cancer Monitoring
A significant study utilized DL-Luciferin in a mouse model to assess the efficacy of novel cancer therapies. By quantifying light emission from tumors over time, researchers could evaluate treatment responses non-invasively .
Infectious Disease Research
Another case involved using BLI with DL-Luciferin to track the progression of bacterial infections in live mice, providing insights into host-pathogen interactions and immune responses .
Mechanism of Action
The mechanism of action of DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its conversion to active luciferin inside the cell. This conversion can occur through enzymatic hydrolysis by intracellular esterases or by exposure to UV light. Once converted, luciferin interacts with the luciferase enzyme in the presence of ATP and magnesium ions, producing light. This bioluminescent reaction allows for the visualization of various biological processes.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Caged Luciferin Derivatives
Key Advantages of DMNPE-Caged Luciferin
- Dual Activation : Combines spatial precision (UV) with sustained release (esterases), accommodating diverse experimental needs.
- Enhanced Sensitivity: Low background noise and high permeability enable detection of weak promoters or rare cellular events .
- Compatibility : Suitable for multiplexing with other DMNPE-caged probes (e.g., ATP) for parallel metabolic monitoring .
Limitations and Considerations
- UV Dependency : Photolysis requires access to UV light sources, which may damage sensitive tissues or limit deep-tissue applications.
- Cost and Synthesis : More resource-intensive to produce than older derivatives, though superior performance justifies the investment .
Biological Activity
DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, commonly referred to as DMNPE-caged luciferin, is a synthetic derivative of firefly luciferin designed to enhance bioluminescence imaging in biological research. This compound has garnered attention for its unique properties that facilitate the study of gene expression and cellular processes in live organisms.
- Molecular Formula : C₁₉H₁₉N₃O₇S₂
- Molecular Weight : 489.53 g/mol
- CAS Number : 223920-67-0
- Color : Light yellow powder
- Solubility : Soluble in DMSO or DMF
The compound features a caged structure that allows it to cross cell membranes easily. Upon exposure to UV light or the action of endogenous esterases, the active luciferin is released, enabling bioluminescence.
The biological activity of DMNPE-caged luciferin is primarily linked to its role as a substrate for firefly luciferase. The luminescence reaction involves several steps:
- Adenylation : The carboxylic acid group of luciferin is adenylated in the presence of ATP and Mg²⁺.
- Oxidation : The adenylated luciferin reacts with molecular oxygen to produce oxyluciferin, which emits light upon returning to its ground state.
- Bioluminescence Emission : The emitted light typically appears yellow-green but can shift depending on the conditions, such as temperature and pH .
In Vivo Imaging
DMNPE-caged luciferin is extensively used in bioluminescence imaging (BLI) for real-time monitoring of biological processes. It allows researchers to visualize gene expression and cellular activity non-invasively in live animals. This capability is crucial for studying tumor progression, stem cell behavior, and infectious disease dynamics.
Case Studies
- Tumor Imaging :
- Gene Expression Monitoring :
- Stem Cell Research :
Comparative Analysis with Other Luciferins
| Property | DMNPE-Caged Luciferin | Standard D-Luciferin |
|---|---|---|
| Release Mechanism | UV light or esterase action | Directly used without modification |
| Bioluminescence Emission | Yellow-green (shifts at 37°C) | Yellow-green |
| Cell Membrane Permeability | High | Moderate |
| Applications | In vivo imaging, gene expression tracking | General bioluminescence assays |
Research Findings
Recent studies have highlighted the versatility of DMNPE-caged luciferin in various experimental designs:
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing DL-Luciferin (firefly) 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, and how can purity be validated?
- Methodology : Synthesis involves esterification of firefly luciferin derivatives under controlled conditions. A critical step is the purification of intermediates to avoid byproducts like 2-(6'-hydroxy-2'-benzothiazoyl)-4-isopropylidene-A2-thiazolin-5-one, which can form during chemiluminescence reactions . Purity validation typically employs HPLC coupled with mass spectrometry, ensuring no residual reactants or side products interfere with downstream assays.
Q. How does this compound interact with firefly luciferase isoforms, and what assay conditions optimize luminescence output?
- Methodology : Compatibility varies across luciferase isoforms (e.g., Pylocoeria miyako vs. Hotaria parvula). Optimize pH (6.8–7.4), ATP concentration (1–2 mM), and Mg²⁺ (5–10 mM) to maximize light emission . Pre-incubate the enzyme with the ester at 25°C for 5 minutes to ensure substrate binding.
Q. What are the primary sources of interference in luminescence assays using this ester, and how can they be mitigated?
- Methodology : Inhibitors like dehydroluciferin and dehydroluciferyl-coenzyme A competitively bind luciferase, reducing signal intensity . Include control assays with excess L-luciferin to distinguish specific vs. non-specific inhibition. Use ultrafiltration to remove low-molecular-weight inhibitors post-reaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
